N,N-dimethyl-2-piperazin-1-yl-acetamide

Catalog No.
S672713
CAS No.
39890-43-2
M.F
C8H17N3O
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-2-piperazin-1-yl-acetamide

CAS Number

39890-43-2

Product Name

N,N-dimethyl-2-piperazin-1-yl-acetamide

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylacetamide

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C8H17N3O/c1-10(2)8(12)7-11-5-3-9-4-6-11/h9H,3-7H2,1-2H3

InChI Key

JJEMPZXXGBIJIX-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CN1CCNCC1

Canonical SMILES

CN(C)C(=O)CN1CCNCC1

N,N-dimethyl-2-piperazin-1-yl-acetamide is a chemical compound characterized by its molecular formula C8H17N3OC_8H_{17}N_3O and a molecular weight of approximately 171.24 g/mol. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, and an amide functional group that enhances its chemical reactivity and potential biological interactions. The presence of two methyl groups attached to the nitrogen atom in the piperazine ring contributes to its unique properties and versatility in various applications.

Due to the lack of research on this specific compound, its mechanism of action is unknown. However, the presence of the piperazine ring suggests potential for biological activity. Piperazine derivatives are known to interact with various receptors and ion channels, and further research is needed to determine if N,N-Dimethyl-2-piperazin-1-yl-acetamide exhibits similar properties [].

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding N,N-dimethyl-2-piperazin-1-yl-acetic acid.
  • Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, leading to products such as N,N-dimethyl-2-piperazin-1-yl-ethanol.
  • Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often involving alkyl halides or acyl chlorides.

The specific products formed during these reactions depend on the reagents and conditions employed.

Research indicates that N,N-dimethyl-2-piperazin-1-yl-acetamide exhibits potential antimicrobial properties. Studies have shown that this compound can be utilized to investigate enzyme interactions and protein-ligand binding, making it valuable for biochemical research. Its structure suggests that it may interact with various biological targets, although detailed mechanisms of action remain to be elucidated .

Several synthetic routes exist for producing N,N-dimethyl-2-piperazin-1-yl-acetamide:

  • Direct Reaction: One common method involves the reaction of piperazine with N,N-dimethylacetamide in the presence of a suitable catalyst. This process typically requires careful control of reaction conditions to optimize yield and purity.
  • Batch Processes: In industrial settings, large-scale production often utilizes batch processes that include crystallization, filtration, and purification steps to ensure high-quality output .
  • Amide Formation: General strategies for amide synthesis can also be applied, potentially involving the reaction between piperazine and an acyl chloride or carboxylic acid derivative.

N,N-dimethyl-2-piperazin-1-yl-acetamide has a wide range of applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with potential antimicrobial and anticancer properties.
  • Organic Chemistry: The compound is used as a building block for creating diverse organic compounds and pharmaceuticals.
  • Biochemical Research: It is employed in studies related to enzyme interactions and protein-ligand binding, contributing to advancements in drug discovery and development.
  • Industrial Use: The compound finds applications in producing specialty chemicals and as a reagent in chemical manufacturing processes.

Several compounds share structural similarities with N,N-dimethyl-2-piperazin-1-yl-acetamide, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
N,N-dimethyl-2-piperazin-1-yl-ethanamineShorter carbon chainDifferent reactivity profile
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamideSubstituted phenyl groupImparts different chemical properties
N-(4-methylphenyl)-2-(piperazin-1-yl)acetamideDifferent aromatic substitutionVarying biological activity

N,N-dimethyl-2-piperazin-1-yl-acetamide is unique due to its specific piperazine ring structure combined with the dimethylacetamide moiety, which contributes to its versatility in applications ranging from medicinal chemistry to industrial processes .

XLogP3

-0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

N,N-dimethyl-2-piperazin-1-yl-acetamide

Dates

Modify: 2023-08-15

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